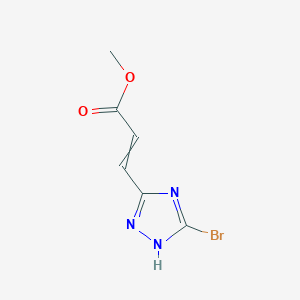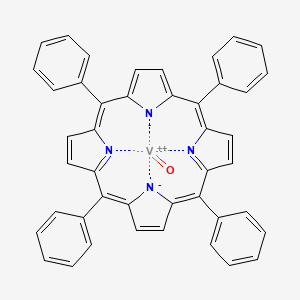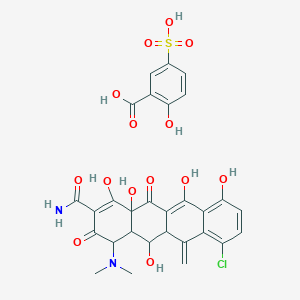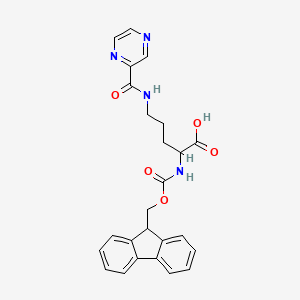![molecular formula C26H24O5 B13390343 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester CAS No. 245760-39-8](/img/structure/B13390343.png)
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester is an organic compound with the molecular formula C37H36O14 and a molecular weight of 704.67 g/mol . This compound is known for its applications in various fields, including polymer chemistry and materials science. It is often used as a monomer in the synthesis of liquid crystal polymers and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with 4-hydroxybutyl acrylate under acidic conditions . The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP) and N,N-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) as the solvent[4][4]. The reaction mixture is stirred at 40°C for several hours, followed by crystallization using methanol[4][4].
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Polymerization: Acts as a monomer in radical polymerization reactions.
Hydrolysis: Breakdown into constituent acids and alcohols under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Catalyzed by DMAP and DIC in THF.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN).
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
Esterification: Produces esters with various carboxylic acids.
Polymerization: Yields high-molecular-weight polymers.
Hydrolysis: Results in the formation of benzoic acid derivatives and alcohols.
Aplicaciones Científicas De Investigación
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of liquid crystal polymers, which are essential in display technologies.
Materials Science: Employed in the development of advanced materials with unique optical and mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and other polymer-based products.
Mecanismo De Acción
The mechanism of action of 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound participate in radical polymerization, leading to the formation of high-molecular-weight polymers[4][4]. These polymers exhibit unique properties such as high thermal stability and mechanical strength, making them suitable for various applications[4][4].
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid 2-methyl-1,4-phenylene ester
- 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid 4-methoxyphenyl ester
Uniqueness
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester is unique due to its biphenyl structure, which imparts rigidity and enhances the thermal stability of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
245760-39-8 |
|---|---|
Fórmula molecular |
C26H24O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate |
InChI |
InChI=1S/C26H24O5/c1-2-25(27)30-19-7-6-18-29-23-14-12-22(13-15-23)26(28)31-24-16-10-21(11-17-24)20-8-4-3-5-9-20/h2-5,8-17H,1,6-7,18-19H2 |
Clave InChI |
BTEWCIUTIIUMPB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)



![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)

![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)

![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)
![4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)
![4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol](/img/structure/B13390347.png)
